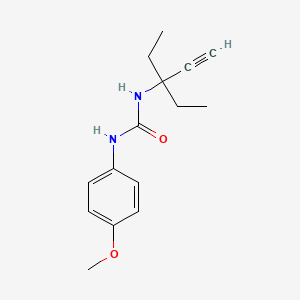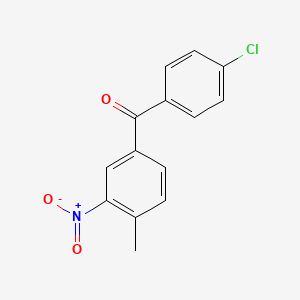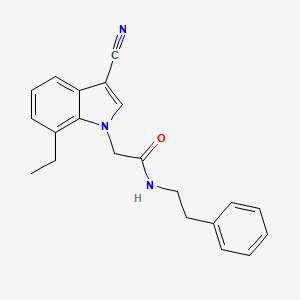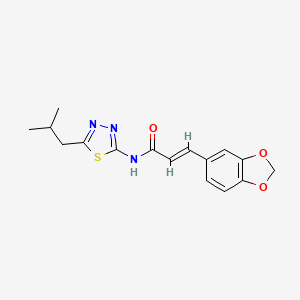
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, also known as CTIC, is a potent compound that has gained significant attention from the scientific community due to its potential applications in various fields. CTIC is a synthetic molecule that belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide exerts its biological activities by modulating various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in tumor growth and metastasis. In diabetes, this compound has been shown to activate the AMP-activated protein kinase pathway, which regulates glucose metabolism and improves insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity, leading to a decrease in blood glucose levels. In insects, this compound has been shown to disrupt the nervous system, leading to paralysis and death.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide in lab experiments is its high potency and selectivity, which allows for the study of specific cellular pathways. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are various future directions for the study of N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its pharmacokinetic properties. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases and to contribute to the advancement of material science and agriculture.
合成方法
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl isothiocyanate with hydrazine hydrate followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide.
科学研究应用
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In the medical field, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal and insecticidal properties, making it a potential candidate for crop protection. In material science, this compound has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and luminescent materials.
属性
IUPAC Name |
N-(2-chlorophenyl)-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-3-1-2-4-7(6)12-9(14)8-5-11-15-13-8/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGUFSRBZMHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NSN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)


![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
